
Exatecan intermediate 10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Exatecan intermediate 10 is a chemical compound used as a synthetic intermediate in the drug manufacturing industry. It is most commonly used as a starting material for exatecan mesylate, a drug that has shown effectiveness in cancer treatment. The compound has the molecular formula C25H26N2O4 and is also known by its systematic name, 4-oxo-1H-pyrrolo[3,2-c]quinoline-3-carboxylic acid methyl ester .
准备方法
Exatecan intermediate 10 is typically produced by the condensation of 2-quinolinecarboxylic acid with 3-amino-2-methylbenzoic acid . The preparation involves several steps, including acylation, bromination, and cross-coupling reactions . The intermediate compound B can be obtained from intermediate A by means of a rearrangement reaction, and exatecan mesylate can be obtained from intermediate compound B by means of deprotection for acetamido and amino at the α site, a condensation reaction, and a hydrolysis reaction . The reaction conditions are moderate, and the yield is high, making it suitable for industrial production .
化学反应分析
Exatecan intermediate 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating this compound with various reagents in a complex multi-step reaction yields exatecan mesylate .
科学研究应用
Exatecan intermediate 10 has various scientific research applications, particularly in the field of cancer treatment. It is used as an intermediate in the synthesis of exatecan mesylate, a drug that has shown remarkable effectiveness in treating various types of cancer, including lung, breast, and ovarian cancer . Exatecan and its derivatives are being developed as tumor-targeted-delivery warheads in various formulations, including peptides, liposomes, polyethylene glycol nanoparticles, and antibody-drug conjugates . The compound is also used in preclinical models for validating biomarkers and combination therapies .
作用机制
Exatecan intermediate 10 itself does not have significant biological activity. its derivative, exatecan mesylate, exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription . By trapping the topoisomerase I-DNA cleavage complex, exatecan mesylate causes DNA damage and apoptotic cell death . This mechanism makes it effective in killing cancer cells, especially when used in combination with other inhibitors .
相似化合物的比较
Exatecan intermediate 10 is similar to other camptothecin derivatives, such as topotecan and irinotecan . exatecan mesylate, derived from this compound, has shown superior and broader-spectrum antitumor activity in vitro and in vivo compared to other camptothecin derivatives . The unique structure of exatecan mesylate, with an additional six-membered ring and specific substitutions, contributes to its enhanced effectiveness .
Conclusion
This compound is a crucial compound in the synthesis of exatecan mesylate, a drug with significant potential in cancer treatment. Its preparation methods, chemical reactions, and scientific research applications highlight its importance in the pharmaceutical industry. The compound’s mechanism of action and comparison with similar compounds further emphasize its uniqueness and effectiveness.
属性
分子式 |
C26H24FN3O5 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC 名称 |
N-[(10R,23R)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide |
InChI |
InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18-,26-/m1/s1 |
InChI 键 |
SRCUCWPOTBGIQM-WXTAPIANSA-N |
手性 SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |
规范 SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


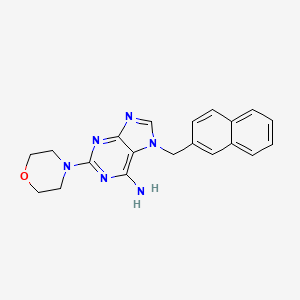
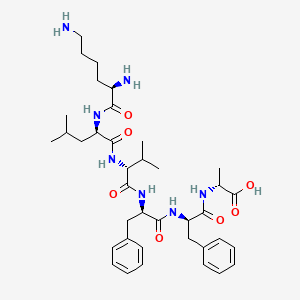

![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
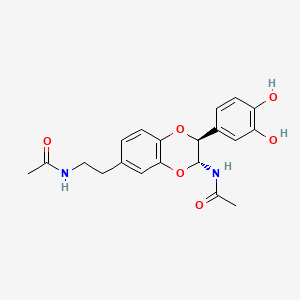

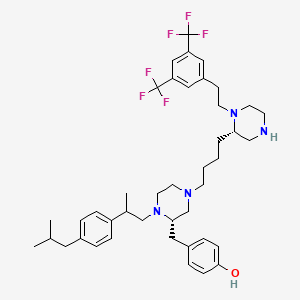
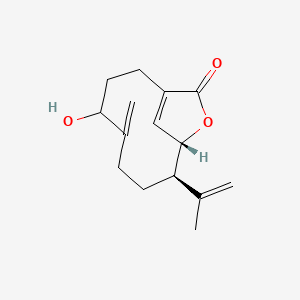
![3,6-dihydroxy-1-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[h]isochromene-5-carbaldehyde](/img/structure/B12386958.png)
![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
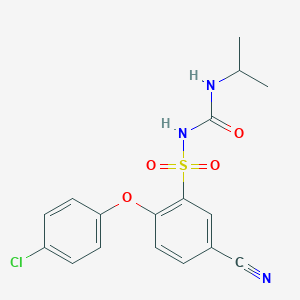
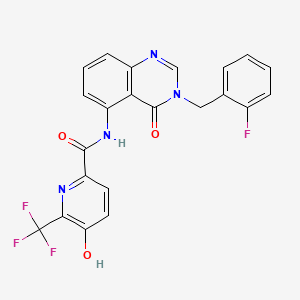
![6-[2-[9-[4-[(6S,8R)-7-(2,2-difluoroethyl)-8-methyl-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]-3,5-difluorophenyl]-3,9-diazaspiro[5.5]undecan-3-yl]-2-oxoethyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12386981.png)
